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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-propoxyacetic acid (CAS: 54497-00-6). Due to the limited availability of public experimental

spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental

protocols for the acquisition of such spectra for a liquid carboxylic acid are also presented. This

guide is intended to serve as a foundational resource for the identification, characterization,

and quality control of 2-propoxyacetic acid in research and development settings.

Introduction
2-Propoxyacetic acid is an organic compound with the molecular formula C₅H₁₀O₃.[1] It

belongs to the class of alkoxyacetic acids, characterized by an ether linkage and a carboxylic

acid functional group. The structural properties of 2-propoxyacetic acid are of interest in

various fields, including synthetic organic chemistry and as a potential building block in drug

discovery. A thorough understanding of its spectroscopic profile is essential for its unambiguous

identification and for monitoring its purity during synthesis and formulation.

This document presents a detailed analysis of the predicted spectroscopic data for 2-
propoxyacetic acid, offering insights into its molecular structure.
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Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-propoxyacetic acid. It is

important to note that this data is generated from computational models and should be used as

a reference. Experimental verification is strongly recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The predicted ¹H NMR spectrum of 2-propoxyacetic acid is characterized by distinct signals

for the propyl and acetyl moieties. The chemical shifts are influenced by the electronegativity of

the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Data for 2-Propoxyacetic Acid

Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

-CH₃ (propoxy) 0.93 Triplet 7.4

-CH₂- (propoxy,

middle)
1.62 Sextet 7.4

-CH₂-O- (propoxy) 3.49 Triplet 6.7

-O-CH₂-COOH 4.10 Singlet -

-COOH 11.0 - 12.0 (variable) Broad Singlet -

The predicted ¹³C NMR spectrum provides information on the five distinct carbon environments

in 2-propoxyacetic acid.

Table 2: Predicted ¹³C NMR Data for 2-Propoxyacetic Acid
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Assignment Predicted Chemical Shift (ppm)

-CH₃ (propoxy) 10.6

-CH₂- (propoxy, middle) 22.9

-CH₂-O- (propoxy) 72.7

-O-CH₂-COOH 68.9

-COOH 173.2

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The predicted IR spectrum of 2-propoxyacetic acid shows characteristic absorption bands for

the carboxylic acid and ether functional groups.

Table 3: Predicted IR Absorption Bands for 2-Propoxyacetic Acid

Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

2500 - 3300 (very broad) O-H stretch Carboxylic Acid

2870 - 2960 C-H stretch Alkyl

1710 - 1740 C=O stretch Carboxylic Acid

1200 - 1300 C-O stretch Carboxylic Acid

1080 - 1150 C-O stretch Ether

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The predicted mass spectrum of 2-propoxyacetic acid would

exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Fragmentation for 2-Propoxyacetic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1345510?utm_src=pdf-body
https://www.benchchem.com/product/b1345510?utm_src=pdf-body
https://www.benchchem.com/product/b1345510?utm_src=pdf-body
https://www.benchchem.com/product/b1345510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Predicted Fragment Ion

118 [C₅H₁₀O₃]⁺ (Molecular Ion)

75 [CH₂OCOOH]⁺

59 [CH₃CH₂CH₂O]⁺

45 [COOH]⁺

43 [CH₃CH₂CH₂]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid carboxylic

acid such as 2-propoxyacetic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-propoxyacetic acid in approximately 0.6 mL of

a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR

tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for

referencing the chemical shifts.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a

larger number of scans will be necessary due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing to the internal

standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.
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IR Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of 2-propoxyacetic acid onto the

surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press

to form a thin liquid film.

Sample Preparation (ATR): Place a single drop of 2-propoxyacetic acid directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR

crystal. Subsequently, acquire the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2-propoxyacetic acid (approximately 1

µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Acquisition (EI): Introduce the sample (often via a gas chromatograph) into the EI

source where it is bombarded with high-energy electrons. Acquire the mass spectrum, which

will show the molecular ion and a characteristic fragmentation pattern.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

to identify the major fragment ions. This fragmentation pattern can be used to confirm the

molecular structure.
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Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the spectroscopic analysis and

structural elucidation of a chemical compound.

1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Spectral Interpretation

2-Propoxyacetic Acid

NMR (¹H, ¹³C) FT-IR Mass Spectrometry

Process NMR Data Process IR Data Process MS Data

Correlate Data to Structure

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.
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1. Simulate and predict NMR spectra [nmrdb.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Propoxyacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345510#spectroscopic-data-of-2-propoxyacetic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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